molecular formula C4H5F3O2 B1485130 2,4,4-Trifluorobutanoic acid CAS No. 2090174-41-5

2,4,4-Trifluorobutanoic acid

Cat. No. B1485130
CAS RN: 2090174-41-5
M. Wt: 142.08 g/mol
InChI Key: CIZJIHGUQXOGLQ-UHFFFAOYSA-N
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Description

2,4,4-Trifluorobutanoic acid, also known as 4,4,4-Trifluorobutyric acid, is a colorless low melting solid . It is an important raw material and intermediate used in organic synthesis, pharmaceuticals, agrochemicals, and dyestuff .


Synthesis Analysis

The synthesis of 2,4,4-Trifluorobutanoic acid involves the alkylation of a chiral nucleophilic equivalent with CF3–CH2–I . This method has been specifically developed for large-scale preparation of the target (S)-N-Fmoc-2-amino-4,4,4-trifluorobutanoic acid .


Molecular Structure Analysis

The molecular formula of 2,4,4-Trifluorobutanoic acid is C4H5F3O2 . Its average mass is 142.077 Da and its monoisotopic mass is 142.024170 Da .


Physical And Chemical Properties Analysis

2,4,4-Trifluorobutanoic acid is a colorless low melting solid . Its molecular formula is C4H5F3O2 , and it has an average mass of 142.077 Da and a monoisotopic mass of 142.024170 Da .

Scientific Research Applications

2,4,4-Trifluorobutanoic Acid: A Comprehensive Analysis of Scientific Research Applications:

Organic Synthesis

2,4,4-Trifluorobutanoic acid serves as an important raw material and intermediate in organic synthesis. Its unique properties make it valuable for constructing complex molecular structures that are used in various chemical products .

Pharmaceuticals

In the pharmaceutical industry, 2,4,4-Trifluorobutanoic acid is utilized for the synthesis of fluorinated tailor-made amino acids (AAs). These AAs are crucial for pharmaceutical discovery due to their potential in drug development .

Drug Design

The compound’s derivatives, specifically enantiomerically pure derivatives of 2-amino-4,4,4-trifluorobutanoic acid, are highly sought after as bioisosteres of the leucine moiety in drug design. This application is critical for creating new and effective medications .

Asymmetric Synthesis

A practical application of 2,4,4-Trifluorobutanoic acid is in the asymmetric synthesis of its enantiomerically pure N-Fmoc derivative. This process is significant for large-scale production of the compound for various uses in research and industry .

Safety and Hazards

2,4,4-Trifluorobutanoic acid is classified as dangerous. It may cause serious eye irritation and damage, severe skin burns, and eye damage. It may also be corrosive to metals . Precautionary measures include wearing protective gloves, clothing, eye protection, and face protection. It should be stored in a corrosive resistant container with a resistant inner liner, and locked up .

Future Directions

Enantiomerically pure derivatives of 2-amino-4,4,4-trifluorobutanoic acid are in high demand as bioisosteres of leucine moiety in drug design . Therefore, the development of efficient synthesis methods for these compounds, such as the one disclosed for the large-scale preparation of the target (S)-N-Fmoc-2-amino-4,4,4-trifluorobutanoic acid , is of significant interest for future research and applications.

properties

IUPAC Name

2,4,4-trifluorobutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H5F3O2/c5-2(4(8)9)1-3(6)7/h2-3H,1H2,(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CIZJIHGUQXOGLQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(C(=O)O)F)C(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H5F3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

142.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,4,4-Trifluorobutanoic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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